Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate
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Overview
Description
Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst.
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Scientific Research Applications
Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrrole derivatives.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-4-aminopyrrole-2-carboxylate: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
Methyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate: Contains a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl 1-methoxymethyl-4-nitropyrrole-2-carboxylate: Contains a nitro group instead of an amino group, leading to different biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxymethyl and amino groups provide versatility in chemical reactions and potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 4-amino-1-(methoxymethyl)pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-3-14-9(12)8-4-7(10)5-11(8)6-13-2/h4-5H,3,6,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBXYVYVIVACLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1COC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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